molecular formula C32H33N5O5S B2980993 N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-93-7

N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2980993
CAS No.: 443670-93-7
M. Wt: 599.71
InChI Key: CIEKPSSDODLIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C32H33N5O5S and its molecular weight is 599.71. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

A significant application of compounds related to N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is their cytotoxic activity against cancer cells. For instance, the carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have been shown to exhibit potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some of these compounds displayed IC(50) values less than 10 nM and showed curative effects against colon tumors in mice in vivo (Deady et al., 2003).

Antimicrobial and Antifungal Applications

Another area of application is in antimicrobial and antifungal research. Compounds with structural elements similar to this compound have been synthesized and tested for their antimicrobial efficacy. For example, certain carboxamides have been evaluated for their activity against various pathogenic bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

Potential in Neurodegenerative Disease Research

These compounds also hold potential in the research of neurodegenerative diseases. The advanced glycation end-products formed by similar compounds have been associated with complications in diabetes and some neurodegenerative diseases, highlighting the relevance of these compounds in understanding and potentially treating such conditions (Nemet et al., 2006).

Application in Electrophysiological Research

In electrophysiological research, derivatives of this compound have been explored for their cardiac electrophysiological activity. This exploration is aimed at developing new selective class III agents, which are important in the treatment of arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O5S/c1-40-27-12-9-20(16-28(27)41-2)13-14-33-31(39)21-10-11-23-25(17-21)36-32(37-26-8-4-3-7-24(26)35-30(23)37)43-19-29(38)34-18-22-6-5-15-42-22/h3-4,7-12,16-17,22H,5-6,13-15,18-19H2,1-2H3,(H,33,39)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKPSSDODLIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NCC6CCCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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